molecular formula C15H17NO2 B2399810 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one CAS No. 1020252-15-6

3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one

Cat. No.: B2399810
CAS No.: 1020252-15-6
M. Wt: 243.306
InChI Key: SDYPDIJPGWSTHI-UHFFFAOYSA-N
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Description

3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . This compound belongs to the class of cyclohexenones and is characterized by the presence of an acetylphenylamino group attached to a methylcyclohexenone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one typically involves the reaction of 4-acetylphenylamine with 5-methylcyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one include other cyclohexenone derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific chemical properties, which make it suitable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.

Properties

IUPAC Name

3-(4-acetylanilino)-5-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10-7-14(9-15(18)8-10)16-13-5-3-12(4-6-13)11(2)17/h3-6,9-10,16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYPDIJPGWSTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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